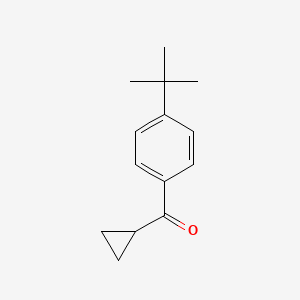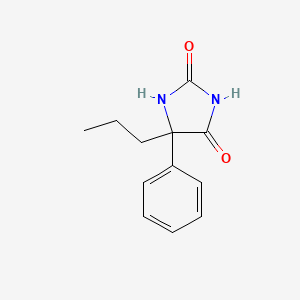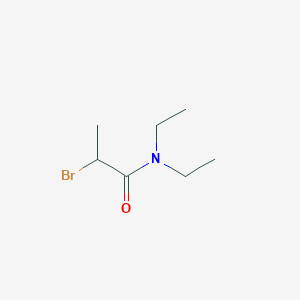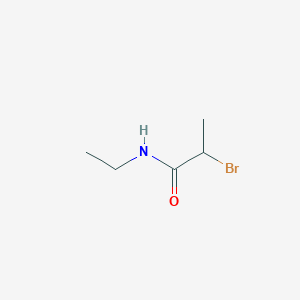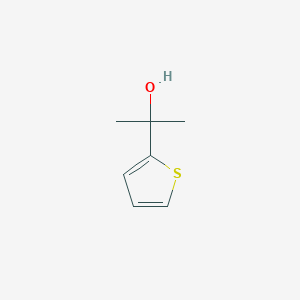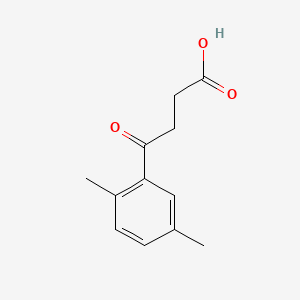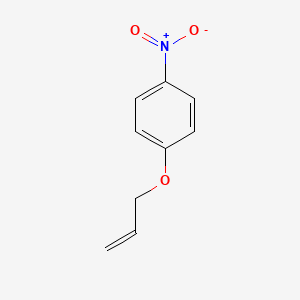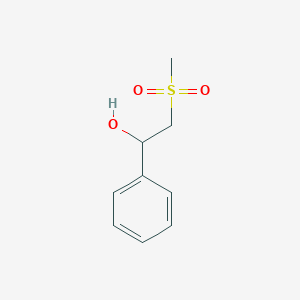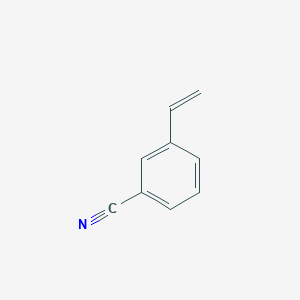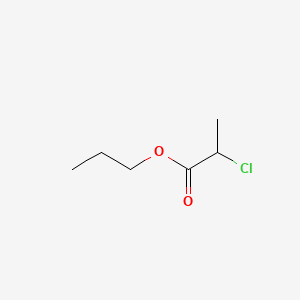
Propyl-2-chlorpropanoat
Übersicht
Beschreibung
Propyl 2-chloropropanoate, also known as 2-chloropropionic acid propyl ester, is an organochlorine compound with the molecular formula C4H7ClO2. It is a colorless liquid with a strong, unpleasant odor. It is used as an intermediate in the production of pharmaceuticals, pesticides, and other chemicals. It is also used as an insect repellent and in the manufacture of plastics.
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften
In der umweltwissenschaftlichen Forschung kann Propyl-2-chlorpropanoat auf seine Bioabbaubarkeit und seine Auswirkungen auf die Umwelt untersucht werden. Das Verständnis seiner Abbauprodukte und deren Auswirkungen auf Ökosysteme ist entscheidend für die Beurteilung der Umweltsicherheit von Chemikalien, die in die Natur gelangen.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von This compound und zeigt damit seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung und Industrie .
Wirkmechanismus
Pharmacokinetics
Keep in mind that this information is based on general principles and extrapolation from related compoundsIf you have any additional questions or need further clarification, feel free to ask! 😊
Biochemische Analyse
Biochemical Properties
Propyl 2-chloropropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with esterases, enzymes that catalyze the hydrolysis of ester bonds. The interaction between propyl 2-chloropropanoate and esterases results in the cleavage of the ester bond, producing propanol and 2-chloropropanoic acid. Additionally, propyl 2-chloropropanoate may interact with other biomolecules, such as transport proteins, affecting their binding and transport properties .
Cellular Effects
Propyl 2-chloropropanoate exerts various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to propyl 2-chloropropanoate has been shown to modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Furthermore, it can affect cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing downstream signaling events .
Molecular Mechanism
The molecular mechanism of action of propyl 2-chloropropanoate involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, propyl 2-chloropropanoate may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in metabolic flux and alterations in cellular processes. Additionally, propyl 2-chloropropanoate can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propyl 2-chloropropanoate can change over time. The stability and degradation of the compound are important factors to consider. Propyl 2-chloropropanoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to propyl 2-chloropropanoate in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of propyl 2-chloropropanoate vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that propyl 2-chloropropanoate can cause dose-dependent changes in physiological parameters, such as liver enzyme levels and histopathological alterations. It is important to determine the threshold dose at which propyl 2-chloropropanoate exhibits toxic effects to ensure safe usage in experimental settings .
Metabolic Pathways
Propyl 2-chloropropanoate is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce propanol and 2-chloropropanoic acid. These metabolites can further participate in metabolic reactions, contributing to the overall metabolic flux. Additionally, propyl 2-chloropropanoate may interact with cofactors or other enzymes involved in metabolic pathways, influencing their activity and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of propyl 2-chloropropanoate within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cells, propyl 2-chloropropanoate can bind to intracellular proteins, affecting its localization and accumulation. The distribution of propyl 2-chloropropanoate within tissues depends on factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
Propyl 2-chloropropanoate exhibits specific subcellular localization, which can influence its activity and function. It may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, propyl 2-chloropropanoate may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes. The subcellular localization of propyl 2-chloropropanoate is crucial for understanding its biochemical effects and mechanisms of action .
Eigenschaften
IUPAC Name |
propyl 2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDQGLUGZORASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935558 | |
| Record name | Propyl 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1569-03-5 | |
| Record name | Propyl 2-chloropropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl 2-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



